Tilpisertib fosmecarbil
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Overview
Description
Tilpisertib fosmecarbil is a small molecule inhibitor developed by Gilead Sciences, IncThis compound is primarily being investigated for its potential in treating inflammatory bowel diseases, such as ulcerative colitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tilpisertib fosmecarbil involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core quinoline structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and cyano groups: These groups are introduced through substitution reactions using reagents like thionyl chloride and cyanogen bromide.
Attachment of the triazole moiety: This step involves a click chemistry reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tilpisertib fosmecarbil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Chlorine gas, nitric acid.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified to enhance the compound’s pharmacological properties .
Scientific Research Applications
Tilpisertib fosmecarbil has several scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibitors.
Biology: Investigated for its role in modulating inflammatory pathways.
Medicine: Primarily researched for treating inflammatory bowel diseases like ulcerative colitis.
Industry: Potential applications in developing anti-inflammatory drugs
Mechanism of Action
Tilpisertib fosmecarbil exerts its effects by inhibiting TPL2, a kinase involved in the MEK-ERK signaling pathway. By inhibiting this kinase, the compound reduces the production and signaling of tumor necrosis factor-alpha (TNFα), a key mediator of inflammation. This mechanism makes it effective in treating inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
Tilpisertib: The parent molecule of tilpisertib fosmecarbil, also a TPL2 inhibitor.
GS-4875: Another TPL2 inhibitor developed by Gilead Sciences.
Uniqueness
Tilpisertib fosmecarbil is unique due to its enhanced pharmacokinetic properties, allowing for better absorption and bioavailability compared to its parent molecule, tilpisertib. This makes it a more effective therapeutic option for inflammatory diseases .
Biological Activity
Tilpisertib fosmecarbil, also known as GS-5290, is a small molecule drug currently under investigation for the treatment of ulcerative colitis (UC), a form of inflammatory bowel disease. This compound acts primarily as an inhibitor of tumor progression locus 2 (TPL2), which plays a significant role in the inflammatory response and has been implicated in various gastrointestinal disorders.
This compound targets TPL2, a mitogen-activated protein kinase kinase kinase (MAP3K) that regulates multiple signaling pathways involved in inflammation and immune responses. By inhibiting TPL2, this compound aims to reduce inflammatory processes associated with ulcerative colitis, potentially leading to improved clinical outcomes for patients suffering from this condition .
Clinical Development
Currently, this compound is in Phase II clinical trials, focusing on its efficacy and safety in patients with moderately to severely active ulcerative colitis. The primary objective of these studies is to assess the clinical response at Week 12 compared to placebo controls. The trials are designed as double-blinded, randomized, and placebo-controlled studies, which are considered the gold standard for evaluating new therapeutics .
Study Design
- Study Title : A Phase 2, Double-Blinded, Randomized, Placebo-Controlled Study Evaluating the Efficacy and Safety of GS-5290 in Participants With Moderately to Severely Active Ulcerative Colitis.
- Participants : Approximately 176 individuals aged 18-75 with a confirmed diagnosis of ulcerative colitis.
- Endpoints : The primary endpoint is the clinical response measured by the Mayo Clinic Score at Week 12.
Study Details | Information |
---|---|
Phase | Phase 2 |
Status | Recruiting |
Locations | Multiple sites across the USA and Australia |
ClinicalTrials.gov ID | NCT06029972 |
Research Findings
Preliminary results from ongoing studies suggest that this compound may effectively reduce symptoms associated with ulcerative colitis. The expected outcomes include decreased stool frequency, reduced rectal bleeding, and improved endoscopic findings. These endpoints are critical as they directly correlate with patient quality of life and disease management .
Properties
CAS No. |
2567459-64-5 |
---|---|
Molecular Formula |
C35H36ClN8O7P |
Molecular Weight |
747.1 g/mol |
IUPAC Name |
phosphonooxymethyl N-[(S)-[1-(1-bicyclo[1.1.1]pentanyl)triazol-4-yl]-(2-methyl-1-oxoisoquinolin-5-yl)methyl]-N-[8-chloro-3-cyano-4-(2,2-dimethylpropylamino)quinolin-6-yl]carbamate |
InChI |
InChI=1S/C35H36ClN8O7P/c1-34(2,3)18-39-29-21(15-37)16-38-30-26(29)10-22(11-27(30)36)44(33(46)50-19-51-52(47,48)49)31(28-17-43(41-40-28)35-12-20(13-35)14-35)24-6-5-7-25-23(24)8-9-42(4)32(25)45/h5-11,16-17,20,31H,12-14,18-19H2,1-4H3,(H,38,39)(H2,47,48,49)/t20?,31-,35?/m0/s1 |
InChI Key |
FPQIBCPWXJSFOQ-ILNPBIMBSA-N |
Isomeric SMILES |
CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N([C@@H](C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7)C(=O)OCOP(=O)(O)O |
Canonical SMILES |
CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N(C(C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7)C(=O)OCOP(=O)(O)O |
Origin of Product |
United States |
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